![molecular formula C15H17ClN4O2S B2814956 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-03-2](/img/structure/B2814956.png)
8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
8-(3-Chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core with a 3-chlorobenzenesulfonyl group at the 8-position and a 1,2,3-triazole moiety at the 3-position. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as described in analogous systems .
Propriétés
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)20-12-4-5-13(20)10-14(9-12)19-7-6-17-18-19/h1-3,6-8,12-14H,4-5,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQZDMKCHXGJCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4C=CN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole ring and a chlorobenzenesulfonyl group, which are known to influence its biological interactions. The presence of the triazole moiety is significant due to its established role in various pharmacological applications.
Research indicates that compounds similar to This compound exhibit biological activities primarily through the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions can lead to stimulant effects akin to those observed with cocaine but with potentially different pharmacokinetic profiles.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and its potential neuropharmacological effects:
- Dopamine Transporter Inhibition : The compound has shown promising results as a selective inhibitor of DAT, with IC50 values in the low nanomolar range (7-43 nM) . This suggests a strong potential for use in treating conditions like cocaine addiction.
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in assays against pancreatic cancer cell lines (CFPAC1), derivatives of similar structures returned GI50 values indicating moderate effectiveness .
Compound | Cell Line | GI50 (μM) |
---|---|---|
35 | CFPAC1 | 16 |
36 | CFPAC1 | 56 |
Structure-Activity Relationship (SAR)
The structural modifications on the triazole and bicyclic components significantly influence biological activity. The introduction of various substituents on the benzene ring and modifications to the azabicyclo structure have been explored to optimize binding affinity and selectivity for DAT .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to This compound :
- Cocaine Addiction Models : In animal models designed to simulate cocaine addiction, compounds exhibiting similar pharmacological profiles have demonstrated reduced cocaine-seeking behavior when administered prior to cocaine exposure .
- Cancer Treatment Trials : Early-phase clinical trials are ongoing for derivatives targeting specific cancer types, leveraging their ability to inhibit key transporters involved in tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Sulfonamide Substituent Variations
The sulfonamide group at the 8-position is critical for modulating electronic and steric properties. Key analogs include:
- Key Insights :
- Halogenated aryl sulfonamides (e.g., 3-chloro vs. 2-bromo) influence lipophilicity and electronic effects. The 3-chloro group may enhance metabolic stability compared to bromo analogs .
- Pyrazole sulfonamides (e.g., 3,5-dimethylpyrazole) demonstrate distinct receptor binding profiles, suggesting substituent size impacts target selectivity .
Triazole Substituent Variations
The triazole moiety at the 3-position varies in regioisomerism and substitution:
- Substitution with trifluoromethyl groups (e.g., 3-trifluoromethylbenzoyl) increases metabolic resistance but may reduce solubility .
Core Modifications and Hybrid Structures
Variations in the bicyclic core or hybrid substituents:
- Key Insights: Ketone or amine modifications at the 3-position alter polarity and bioavailability . Hybrid structures combining sulfonamides and phenoxy groups (e.g., 4-isopropylphenoxy) show promise in pain management with reduced side effects .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane?
Methodological Answer: Synthesis involves multi-step routes, including sulfonylation of the azabicyclo[3.2.1]octane core and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : CuAAC requires mild conditions (25–60°C) to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures ≥95% purity.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy : Confirm bicyclic scaffold geometry (e.g., H NMR coupling constants for axial/equatorial protons) and sulfonyl/triazole group integration .
- Mass spectrometry : Exact mass (e.g., ESI-MS) to verify molecular formula (CHClNOS).
- X-ray crystallography : Resolve stereochemistry of the azabicyclo[3.2.1]octane core, critical for bioactivity studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Methodological Answer: Discrepancies often arise from differences in assay conditions or substituent effects. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls.
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 3-chlorobenzenesulfonyl vs. 5-fluoro analogs) to isolate bioactivity contributors .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like acetylcholinesterase or bacterial enzymes .
Q. How can researchers design in vivo studies to evaluate neuroprotective potential?
Methodological Answer:
- Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze.
- Dosage optimization : Pharmacokinetic profiling (plasma half-life, BBB penetration) via LC-MS/MS ensures therapeutic levels .
- Biomarker analysis : Measure Aβ levels in cerebrospinal fluid and pro-inflammatory cytokines (IL-6, TNF-α) .
Q. What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., triazole ring oxidation) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.
- Key metabolic pathways : N-dealkylation of the azabicyclo ring or sulfonyl group hydrolysis .
Methodological Challenges
Q. How to address low yields in CuAAC reactions during synthesis?
Methodological Answer:
- Catalyst optimization : Replace Cu(I) with Ru(II) catalysts for higher regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (10–30 mins vs. 24 hrs) and improves yield by 20–30% .
- Byproduct analysis : Use GC-MS to identify undesired adducts (e.g., triazole regioisomers).
Q. What techniques validate target engagement in cellular assays?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm binding to intended targets (e.g., bacterial dihydrofolate reductase) by monitoring protein melting shifts .
- CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.